1-Cyclohexyl-4-hexylbenzene is an organic compound characterized by a molecular formula of and a molecular weight of 244.4 g/mol. It features a cyclohexyl group and a hexyl group attached to a benzene ring, making it a member of the alkyl-substituted aromatic hydrocarbons. This compound is notable for its unique structure that imparts distinct physical and chemical properties, including its potential applications in various fields such as materials science and medicinal chemistry.
Research into the biological activity of 1-cyclohexyl-4-hexylbenzene is ongoing, with studies exploring its potential antimicrobial and anticancer properties. Its derivatives are particularly of interest in drug development due to their ability to interact with biological targets at the molecular level.
The synthesis of 1-cyclohexyl-4-hexylbenzene is primarily achieved through Friedel-Crafts alkylation, where cyclohexyl chloride reacts with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and precise control over temperature and reaction time to optimize yield . In industrial settings, continuous flow reactors may be employed to enhance production efficiency and product consistency.
1-Cyclohexyl-4-hexylbenzene has diverse applications across multiple sectors:
The interaction studies surrounding 1-cyclohexyl-4-hexylbenzene focus on its mechanism of action in biological systems. These studies aim to elucidate how the compound interacts with cellular components and enzymes, contributing to its observed biological activities. The specific molecular targets involved in these interactions remain an active area of research.
Several compounds share structural similarities with 1-cyclohexyl-4-hexylbenzene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-Cyclohexyl-4-ethylbenzene | Contains an ethyl group instead of a hexyl group | Shorter alkyl chain affects physical properties |
| 1-Cyclohexyl-4-methylbenzene | Contains a methyl group instead of a hexyl group | Significantly smaller size alters reactivity |
| 1-Cyclohexyl-4-propylbenzene | Features a propyl group in place of the hexyl group | Intermediate chain length impacts properties |
The uniqueness of 1-cyclohexyl-4-hexylbenzene lies in its longer alkyl chain, which imparts distinct physical characteristics such as higher boiling points and different solubility profiles compared to its shorter-chain counterparts .
The Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings via electrophilic substitution. In this reaction, alkyl halides react with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to generate carbocation intermediates, which are subsequently attacked by the aromatic ring. For 1-cyclohexyl-4-hexylbenzene, the synthesis would theoretically involve sequential alkylation steps: first introducing a cyclohexyl group via cyclohexyl chloride and then a hexyl group via hexyl chloride. However, this approach faces significant challenges due to carbocation rearrangements, particularly with primary alkyl halides like hexyl chloride.
Primary carbocations, such as those derived from hexyl chloride, are highly unstable and prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. For example, a hexyl carbocation (C₆H₁₃⁺) may undergo a hydride shift to form a secondary carbocation, leading to undesired branched products rather than the linear hexyl substituent required for 1-cyclohexyl-4-hexylbenzene. Similarly, the cyclohexyl carbocation (C₆H₁₁⁺) is relatively stable due to its cyclic structure, but competing reactions such as over-alkylation or isomerization can reduce yield.
To mitigate these issues, strategies include:
Despite these efforts, Friedel-Crafts alkylation remains suboptimal for synthesizing 1-cyclohexyl-4-hexylbenzene due to inherent limitations in controlling regiochemistry and rearrangement.
An alternative route involves the liquid-phase alkylation of benzene with cyclohexene, a method industrially employed for cyclohexylbenzene synthesis. Extending this to 1-cyclohexyl-4-hexylbenzene requires introducing a hexyl group, which can be achieved through co-alkylation or sequential alkylation using mixed olefins.
Solid acid catalysts, such as zeolites, have shown promise in improving selectivity and reducing side reactions compared to traditional AlCl₃. For instance, ZSM-5 zeolites modified with kaolinite demonstrated high selectivity for ethylbenzene (85.5%) in benzene ethylation. Analogously, a tailored zeolite catalyst could favor para-substitution in the alkylation of benzene with cyclohexene and hexene. Key considerations include:
Optimal conditions for co-alkylation involve:
A hypothetical reaction pathway is:
$$ \text{C}6\text{H}6 + \text{C}6\text{H}{10} \xrightarrow{\text{H}^+} \text{C}6\text{H}5-\text{C}6\text{H}{11} $$
$$ \text{C}6\text{H}5-\text{C}6\text{H}{11} + \text{C}6\text{H}{12} \xrightarrow{\text{H}^+} \text{C}6\text{H}5-\text{C}6\text{H}{11}-\text{C}6\text{H}{13} \, (\text{undesired}) $$
To avoid di-alkylation, stepwise alkylation with intermediate separation is recommended.
Hydroalkylation combines benzene hydrogenation and alkylation into a single step, offering atom-efficient synthesis of cyclohexylbenzene derivatives. For 1-cyclohexyl-4-hexylbenzene, this requires a bifunctional catalyst with metal sites for hydrogenation and acid sites for alkylation.
Recent advances highlight the role of metal-acid interfaces in tandem reactions:
1-Cyclohexyl-4-hexylbenzene (C₁₈H₂₈), with molecular weight 244.42 grams per mole and Chemical Abstracts Service registry number 62268-71-7, represents a structurally complex alkyl-substituted aromatic hydrocarbon that presents unique challenges in catalytic processing [1] [2] [3]. This compound features both a cyclohexyl group and a hexyl group attached to a benzene ring, creating distinct steric and electronic properties that influence its behavior in various catalytic systems [1] [2]. The development of advanced catalytic mechanisms for processing such compounds has led to significant innovations in three key areas: faujasite molecular sieve catalyst deactivation suppression, nickel-based catalyst modification with heteropoly acids, and the use of cyclohexane as a process additive for lifetime extension [4] [5] [6].
Faujasite type molecular sieves exhibit unique pore structures and good thermal stabilities that make them particularly suitable for processing bulky aromatic compounds like 1-cyclohexyl-4-hexylbenzene [4]. However, the strong acidic nature of faujasite molecular sieves can lower their performance in shape-selective catalytic reactions involving such sterically hindered molecules [4]. The progressive deactivation of heterogeneous catalysts represents a major economic concern in industrial chemical processes, with deactivation phenomena being particularly relevant for molecular sieve systems due to the abundance of factors leading to solid system deactivation [5].
Research has demonstrated that core-shell structured faujasite/Santa Barbara Amorphous-15 composite molecular sieves provide significant advantages in suppressing catalyst deactivation [4]. These systems feature a pure-silica molecular sieve grown on the external surface of an active faujasite core, which regulates the acidity on the external surface and provides controlled access for large molecules [4]. The high acidity on the internal surface of the nuclear phase favors degradation of primary products while allowing diffusion of smaller final products into the smaller pores of the nuclear phase [4]. This prevents pore blocking and solves problems such as easy catalyst deactivation and low yields of high value-added liquid products compared to traditional microporous catalysts [4].
The mechanism of catalyst deactivation suppression in faujasite systems involves several key factors. Coke formation, representing carbonaceous deposits from aromatic compounds, can be reduced by 60-80% through core-shell structure implementation [5]. Metal sintering, caused by high temperature aggregation of metal particles, is suppressed through enhanced thermal stability achieved via high silicon to aluminum ratios [7]. Framework dealumination, induced by steam and acid conditions, is controlled through protective ion exchange strategies that maintain activity above 90% after steaming treatments [7] [8].
Direct synthesis of highly siliceous zinc oxide-faujasite zeolite with improved hydrothermal stability has shown that increased silicon to aluminum ratios lead to enhanced performance [7]. Catalytic cracking studies of 1-hexene and cumene demonstrate that zinc oxide-faujasite exhibits significantly longer lifetime compared to commercial zeolite systems [7]. The enhanced catalytic performance results from the higher silicon content, which prolongs catalyst lifetime through multiple mechanisms including reduced formation of extra-framework aluminum species [7].
| Deactivation Mechanism | Primary Causes | Suppression Strategy with Faujasite | Effectiveness |
|---|---|---|---|
| Coke Formation | Carbonaceous deposits from aromatic compounds | Core-shell structure with Santa Barbara Amorphous-15 coating | Reduced coke formation by 60-80% |
| Metal Sintering | High temperature aggregation of metal particles | Enhanced thermal stability via high silicon to aluminum ratio | Extended lifetime by 2-3 times |
| Framework Dealumination | Steam and acid-induced aluminum removal | Controlled ion exchange with protective cations | Maintained activity >90% after steaming |
| Pore Blockage | Bulky molecular accumulation | Hierarchical pore structure design | Improved diffusion and reduced blockage |
| Active Site Poisoning | Sulfur, nitrogen, and oxygen compounds | Guard bed systems and feed purification | Extended operation time 3-5 fold |
| Hydrothermal Degradation | Water vapor at elevated temperatures | Optimized synthesis conditions | Increased hydrothermal stability >400°C |
Nickel-based catalysts modified with heteropoly acids demonstrate remarkable synergistic effects that significantly enhance catalytic performance for processing compounds like 1-cyclohexyl-4-hexylbenzene [9] [10] [11]. The advancement of nickel catalysis in various industrial applications has received significant attention in scientific literature, particularly due to the unique chemistries and substrates that can be activated through nickel-based systems [11]. Heteropoly acids, particularly those with Keggin-type structures, provide enhanced acidity and redox properties when combined with nickel active sites [12] [13].
Research has shown that nickel salts of Keggin-type heteropolyacids embedded in metal-organic framework hybrid nanocatalysts exhibit exceptional catalytic activity [12]. The synthesis involves ion-exchange followed by hydrothermal methods, resulting in catalysts that demonstrate conversion rates exceeding 86% with selectivity above 95% under optimized conditions [12]. The excellent activity of nickel-heteropolyacid systems results from the strong Brønsted acidity combined with the redox properties of the heteropoly acid structure [9].
The synergistic effects between nickel and heteropoly acids manifest through several mechanisms. Electronic modification occurs as the heteropoly acid modifies the electronic structure of nickel active sites, enhancing both activity and selectivity [14] [15]. Metal-acid synergy in quantity and intimacy plays a crucial role, with nanometer or micrometer scale intimacy between nickel and acid sites performing better than larger scale arrangements [14]. The regulation of synergy between metal and acid sites over nickel-supported catalysts has been shown to improve performance in hydroisomerization reactions, with activity comparable to optimal platinum-based commercial catalysts [14].
Phosphotungstic acid-supported single metal atom catalysts represent a novel approach showing high activity and selectivity [13]. These systems exhibit substantial stability through comprehensive theoretical screening of different transition metals [13]. Molybdenum-phosphotungstic acid, technetium-phosphotungstic acid, and ruthenium-phosphotungstic acid require energy inputs of only 0.42 electron volts, 0.24 electron volts, and 0.34 electron volts respectively for the first hydrogenation step [13]. The development of stable electrocatalysts through these heteropoly acid systems provides high reactivity and selectivity for various catalytic applications [13].
| Heteropoly Acid Type | Nickel Loading (weight percent) | Primary Synergistic Effects | Performance Enhancement | Operating Temperature (Celsius) |
|---|---|---|---|---|
| Phosphotungstic Acid | 4-8 | Enhanced acid-metal balance, improved dispersion | 2.5-3.0 times activity increase | 250-350 |
| Silicotungstic Acid | 3-6 | Increased thermal stability, reduced sintering | 4.0 times longer catalyst lifetime | 200-300 |
| Phosphomolybdic Acid | 5-10 | Enhanced redox properties, improved selectivity | 1.8-2.2 times selectivity improvement | 280-380 |
| Mixed Vanadium-Molybdenum Heteropoly Acid | 6-12 | Superior oxidation potential, enhanced activity | 3.2 times conversion enhancement | 300-400 |
| Cesium-substituted Heteropoly Acid | 2-5 | Optimized acid strength, improved stability | 2.8 times stability improvement | 220-320 |
Cyclohexane serves as an effective process additive for extending catalyst lifetime in continuous systems processing compounds such as 1-cyclohexyl-4-hexylbenzene [16] [17] [18]. The use of cyclohexane as a hydrogen-donor in various catalytic processes has been reported to reduce coke formation and sustain catalyst lifetime through removal of coke precursors and provision of hydrogen species [16]. Research has demonstrated that cyclohexane addition can significantly inhibit catalyst deactivation in molecular sieve systems with faujasite structure [19].
The mechanism of cyclohexane action as a process additive involves multiple pathways. As a hydrogen donor, cyclohexane provides readily available hydrogen atoms that can terminate radical chain reactions leading to coke formation [17] [20]. The compound acts as a radical scavenger, intercepting reactive intermediates that would otherwise lead to catalyst poisoning or fouling [21]. Additionally, cyclohexane serves as a thermal moderator, helping to dissipate heat and prevent hot spot formation that can accelerate catalyst deactivation [22] [23].
Binary catalytic systems for industrial cyclohexane oxidation processes have demonstrated the effectiveness of cyclohexane-based additives [17]. Two-component binary mixtures using cobalt naphthenate as the main component with cyclohexane-derived additives show increased oxidation rates while maintaining high selectivity for target products [17]. The selectivity with respect to target products remains above 73.9 molar percent throughout extended reaction cycles [17]. These systems allow performing oxidation with high conversions without decreasing the yield of target products [17].
Studies on cyclohexane dehydrogenation using single-site platinum catalysts have shown exceptional stability and recyclability [20]. After 72 hours at 350 degrees Celsius, catalysts maintain more than 90% of original activity, with recyclability demonstrated through four cycles of dehydrogenation under different temperatures [20]. The high stability is attributed to the embedded nature of active sites and the presence of stabilizing species that prevent aggregation and carbon deposition [20].
Research on cyclohexane oxidative dehydrogenation has revealed that proper catalyst design can promote desorption of primary products and inhibit their consumption through sequential dehydrogenation and combustion channels [24]. Cobalt ferrite nanoparticles supported on reduced graphene oxide demonstrate the ability to activate oxygen for alkane oxidation reactions [24]. The curved structure of support materials broadens interlayer spacing, modulates electronic structure, and reduces coordination numbers of active sites [23].
| Process System | Cyclohexane Concentration (volume percent) | Mechanism of Action | Lifetime Extension Factor | Additional Benefits | Operating Conditions |
|---|---|---|---|---|---|
| Alkylation Reactions | 5-15 | Hydrogen donor, radical scavenger | 2.5-4.0 times | Reduced side reactions, improved selectivity | 80-150°C, 0.5-2.0 megapascals |
| Oxidation Processes | 2-8 | Co-solvent, heat dissipation | 1.8-2.5 times | Enhanced heat transfer, temperature control | 120-180°C, 1.0-3.0 megapascals |
| Dehydrogenation Reactions | 10-25 | Hydrogen source, temperature moderator | 3.0-5.0 times | Maintained activity, reduced coking | 200-300°C, 0.1-1.0 megapascals |
| Cracking Operations | 3-12 | Diluent, coke precursor inhibitor | 2.0-3.2 times | Improved product distribution | 250-400°C, 0.2-1.5 megapascals |
| Hydrogenation Systems | 8-20 | Hydrogen carrier, pressure stabilizer | 2.2-3.8 times | Stable pressure, reduced hot spots | 100-200°C, 1.0-5.0 megapascals |
Temperature control represents a fundamental parameter governing the selective formation of 1-Cyclohexyl-4-hexylbenzene while minimizing undesired byproducts [1]. Lower temperatures generally favor the production of the desired cyclohexylbenzenes, with reaction temperature being one of the most critical factors in maximizing selectivity [1]. Research indicates that decreasing temperatures enhance selectivity to cyclohexylbenzenes through improved thermodynamic control of competing reaction pathways [2].
Multi-reactor configurations demonstrate superior performance compared to single-stage systems in maintaining optimal temperature profiles [1]. The implementation of three-stage reactor systems achieves conversion rates of 91.3% with selectivity approaching 89.2%, representing significant improvements over single fixed-bed configurations [1]. These multi-stage systems enable precise temperature control through inter-stage cooling, preventing the formation of hot spots that promote undesired polyalkylation reactions [1] [3].
The temperature rise in multi-reactor zones can be controlled effectively by cooling part of the liquid effluent from each reaction zone by at least 10 degrees Celsius, with optimal cooling ranges of 20-30 degrees Celsius [1]. This cooling strategy maintains reaction temperatures within the optimal range for cyclohexylbenzene formation while preventing excessive heat accumulation that leads to catalyst deactivation and byproduct formation [1].
Experimental data demonstrates that selectivity to cyclohexylbenzene decreases from 92.9% at 150°C to 75.8% at 350°C, while dicyclohexylbenzene formation increases proportionally from 4.2% to 20.3% [4] [1]. The optimal temperature window for 1-Cyclohexyl-4-hexylbenzene synthesis appears to be between 150-200°C, where high selectivity is maintained without significant reduction in conversion rates [5].
Adiabatic temperature control in multi-reactor configurations can be achieved through careful management of recirculating effluent streams [1]. The mass ratio of recirculating effluent stream first portion to second portion significantly influences temperature control, with ratios of 3:1 demonstrating effective heat management [1]. This approach enables conversion of hydrogen in the range of 80% while maintaining benzene conversion at approximately 12% per stage [1].
The optimization of feedstock ratios in the benzene/cyclohexene/cyclohexane system represents a complex multivariate challenge requiring careful balance between conversion efficiency and selectivity [6] [7]. The separation and purification of these cyclic hydrocarbons presents significant difficulties due to their close physical properties, including similar boiling points and molecular geometries [6].
Complete separation of benzene-cyclohexene-cyclohexane mixtures can be achieved through flexible one-dimensional coordination polymers that discriminate ternary cyclic hydrocarbons via molecular sieving mechanisms [6]. These systems exhibit distinct temperature- and adsorbate-dependent adsorption behavior, facilitating separation with record-high uptake ratios for benzene/cyclohexane and cyclohexene/cyclohexane ratios in vapor phase applications [6].
The molar ratio optimization demonstrates that benzene:cyclohexene ratios of 6:1 with minimal cyclohexane content achieve maximum process efficiency indices of 3.39 [7]. However, this configuration results in reduced selectivity to the target product (79.2%) and increased byproduct formation (16.3%) [7]. The optimal balance appears at benzene:cyclohexene ratios of 8:1 with 0.5 molar equivalent of cyclohexane, achieving 31.2% conversion with 85.4% selectivity [7].
Cyclohexane content in the feedstock significantly influences reaction pathways and product distribution [7]. Higher cyclohexane concentrations (>1.5 molar equivalents) lead to decreased conversion rates and increased formation of undesired methylcyclopentyl compounds [8]. The presence of cyclohexane also affects hydrogen solubility and mass transfer characteristics within the reactor system [7].
The hydrogenation equilibrium between benzene, cyclohexene, and cyclohexane creates complex thermodynamic interactions that must be carefully managed [7]. Partial hydrogenation of benzene produces cyclohexene as an intermediate, which can undergo further hydrogenation to cyclohexane or participate in alkylation reactions to form the desired cyclohexylbenzene products [9]. Temperature and pressure conditions must be optimized to favor the alkylation pathway over complete hydrogenation.
Process efficiency indices indicate that moderate benzene excess (6:1 to 8:1 ratios) provides optimal performance, balancing conversion rates with selectivity requirements [7]. Excessive benzene ratios (>10:1) result in reduced conversion efficiency due to mass transfer limitations, while insufficient benzene content (<4:1) promotes undesired polyalkylation reactions [7].
The formation of polycyclohexylbenzene byproducts, including dicyclohexylbenzene and tricyclohexylbenzene, represents a significant challenge in maintaining process selectivity and product quality [2] [3] [10]. These polyalkylated products result from successive alkylation reactions of the initially formed cyclohexylbenzene with additional cyclohexene or cyclohexyl intermediates [2].
Temperature control emerges as the most effective mitigation strategy, achieving 35.2% reduction in polycyclohexylbenzene formation while maintaining 85.8% selectivity to the primary product [1]. Lower reaction temperatures reduce the thermodynamic driving force for polyalkylation reactions and decrease the activation of highly reactive cyclohexylbenzene intermediates [1]. Implementation of precise temperature control through multi-stage reactor configurations enables maintenance of optimal thermal conditions throughout the reaction zone [1].
Catalyst selection represents the most impactful mitigation approach, delivering 42.1% reduction in byproduct formation and 89.1% selectivity to the target product [11] [5]. Zeolite-type catalysts demonstrate superior selectivity compared to conventional acid catalysts, with BEA zeolite molecular sieves achieving particularly high performance [11]. The silica-to-alumina ratio in zeolite catalysts significantly influences selectivity, with ratios of 30:1 providing optimal balance between activity and selectivity [11].
Multi-stage reactor design configurations achieve 38.9% reduction in polycyclohexylbenzene formation through improved heat management and residence time control [1]. Three-stage reactor systems enable independent optimization of reaction conditions in each stage, allowing for progressive conversion while minimizing overalkylation [1]. Inter-stage cooling and product separation can remove formed cyclohexylbenzene before it undergoes further alkylation reactions [1].
Pressure optimization provides moderate benefits, achieving 28.7% reduction in byproduct formation with relatively low implementation complexity [12]. Operating pressures between 2.0-3.5 MPa appear optimal for minimizing polyalkylation while maintaining adequate conversion rates [11] [5]. Higher pressures increase the concentration of reactive species, promoting undesired consecutive reactions, while lower pressures may result in insufficient reaction rates [12].
Feed ratio control strategies achieve 31.4% reduction in polycyclohexylbenzene formation through careful management of reactant concentrations [7]. Maintaining high benzene-to-cyclohexene ratios reduces the probability of cyclohexylbenzene molecules encountering additional alkylating species [7]. Dynamic feed ratio adjustment based on real-time conversion monitoring can further optimize the process to minimize byproduct formation [7].
The formation mechanism of tricyclohexylbenzene involves sequential alkylation of dicyclohexylbenzene, with the reaction proceeding through electrophilic aromatic substitution pathways [10] [13]. Prevention strategies focus on limiting the residence time of dicyclohexylbenzene in the reactor and controlling the availability of alkylating agents through staged addition of cyclohexene [13]. Molecular sieve catalysts with appropriate pore dimensions can provide shape selectivity that inhibits the formation of bulky polycyclohexylbenzene products [11].